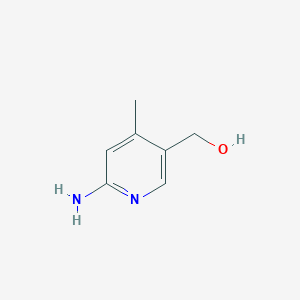

(6-Amino-4-methylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

179555-15-8 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(6-amino-4-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C7H10N2O/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |

InChI Key |

PTMCCVMDENZESW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1CO)N |

Canonical SMILES |

CC1=CC(=NC=C1CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 6 Amino 4 Methylpyridin 3 Yl Methanol and Its Analogs

Established Synthetic Routes and Precursors

The construction of the (6-Amino-4-methylpyridin-3-yl)methanol scaffold relies on a sequence of reactions to build and functionalize the pyridine (B92270) core. A logical approach involves the initial synthesis of a correctly substituted pyridine ring, followed by the introduction or modification of the required functional groups. A key precursor for this target molecule is 3-amino-4-methylpyridine (B17607). A patented method for its synthesis involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide as an ammonia (B1221849) source, catalyzed by a metal oxide patsnap.comgoogle.com. For instance, reacting 4-picoline-3-boronic acid with aqueous ammonia in the presence of copper oxynitride provides 3-amino-4-methylpyridine in high yield patsnap.com.

Once the 3-amino-4-methylpyridine core is obtained, subsequent steps are needed to introduce the hydroxymethyl group at the 3-position (relative to the methyl group). This typically involves formylation followed by reduction.

The final step in many syntheses of pyridinylmethanols is the reduction of a corresponding carbonyl group, such as an aldehyde, ester, or carboxylic acid. This transformation is a reliable and high-yielding method for installing the hydroxymethyl functionality.

Reduction of Pyridine Aldehydes: The reduction of a pyridine-3-carbaldehyde derivative is a direct and efficient route. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions masterorganicchemistry.com. For example, the reduction of a related 3-formyl-6-azaindole derivative using NaBH₄ in a THF-methanol mixture proceeds efficiently to the corresponding alcohol chemrxiv.org. This method is broadly applicable to various substituted pyridine aldehydes.

Reduction of Carboxylic Acids and Esters: Pyridine carboxylic acids or their esters can also serve as precursors. While NaBH₄ is generally not strong enough to reduce carboxylic acids or esters directly, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are effective ncert.nic.in. A patent describes the synthesis of 2-amino-3-hydroxymethyl pyridine by reducing 2-aminopyridine-3-formic acid with Red-Al in high yield google.com. The esterification of the corresponding nicotinic acid, for instance using methanol (B129727) and sulfuric acid, followed by reduction is another viable pathway chemicalbook.com.

The choice of reducing agent depends on the presence of other functional groups in the molecule that must remain unchanged.

Table 1: Common Reducing Agents for Pyridine Carbonyls

| Precursor Functional Group | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | Methanol/Ethanol, 0°C to RT |

| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Anhydrous THF/Ether, Reflux |

| Carboxylic Acid (-COOH) | Red-Al | Primary Alcohol (-CH₂OH) | Anhydrous Toluene (B28343)/THF |

| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Anhydrous THF/Ether, Reflux |

The inherent electronic properties of the pyridine ring—being electron-deficient or π-deficient—govern its reactivity and the strategies for its functionalization. The nitrogen atom strongly withdraws electron density, making the ring susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene (B151609).

Vilsmeier-Haack Formylation: This reaction is a powerful method for introducing a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring organic-chemistry.org. Aminopyridines are sufficiently activated to undergo this reaction. The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile researchgate.netresearchgate.net. Studies on 3-amino-4-methyl pyridines have shown that they can undergo cyclization reactions under Vilsmeier-Haack conditions to form 3-formyl-6-azaindoles, demonstrating the reactivity of the position adjacent to the amino group and ortho to the methyl group chemrxiv.orgchemrxiv.org. This strategy allows for the introduction of the aldehyde precursor necessary for reduction to the hydroxymethyl group.

C-H Arylation: Direct C-H functionalization is an increasingly important strategy. For electron-deficient pyridines, palladium-catalyzed C-H arylation protocols have been developed that show high regioselectivity. The selectivity is influenced by the electronic character of the C-H bonds and steric effects, allowing for functionalization at the 3- and 4-positions, which complements classical methods nih.gov.

Skeletal Editing: Advanced strategies involve the cleavage and reformation of the pyridine ring itself to introduce new functionality. These "skeletal editing" techniques can convert pyridines into functionally substituted benzenes by swapping carbon-nitrogen atom pairs for carbon-carbon pairs, offering novel pathways to complex analogs eurekalert.orgsciencedaily.com.

The simultaneous or sequential introduction of both an amino group and a hydroxymethyl group onto a pre-formed pyridine ring requires careful regiochemical control.

A plausible synthetic sequence for (6-Amino-4-methylpyridin-3-yl)methanol could start from a 2-amino-4-methylpyridine derivative. The key challenge is the selective introduction of the hydroxymethyl group at the 5-position. An alternative and more direct approach starts with a precursor that already contains the methyl and amino groups in the desired 4- and 6-positions, respectively.

Starting Material: 6-Amino-4-methylnicotinic acid or its ester. This precursor establishes the correct substitution pattern. 6-Methylnicotinic acid can be synthesized via the oxidation of 2-methyl-5-ethylpyridine google.comresearchgate.net. Subsequent amination at the 6-position would be required.

Reduction: The ester or acid group at the 3-position can then be selectively reduced to the hydroxymethyl group using reagents like LiAlH₄ or Red-Al, as detailed in section 2.1.1.

Another strategy involves the dearomative functionalization of pyridines. For instance, a ruthenium-catalyzed process allows for the reductive hydroxymethylation of pyridines using paraformaldehyde as both a hydride source and an electrophile. This method, however, typically results in a saturated piperidine ring, which would require a subsequent dehydrogenation step to restore aromaticity rsc.org.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes in the synthesis of complex molecules like (6-Amino-4-methylpyridin-3-yl)methanol.

The pyridine ring is characterized by a lower electron density at the carbon atoms compared to benzene, particularly at the α (2,6) and γ (4) positions. This is due to the inductive effect and resonance participation of the electronegative nitrogen atom.

Mechanism of SₙAr: Nucleophilic aromatic substitution (SₙAr) on pyridines typically proceeds via an addition-elimination mechanism quimicaorganica.org. A nucleophile attacks the electron-deficient ring at the 2- or 4-position, forming a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. This stabilization is not possible if the attack occurs at the 3-position. Consequently, the intermediate from C-2 or C-4 attack is lower in energy, making these positions the preferred sites for nucleophilic substitution stackexchange.com.

Pyridine as a Nucleophile: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for reaction, making pyridine itself a neutral nucleophile. Computational studies using density functional theory (DFT) have explored the mechanism of pyridine acting as a nucleophile in substitution reactions at unsaturated carbon centers scispace.comresearchgate.netrsc.org. These reactions can proceed through a mode where the transition state's lowest unoccupied molecular orbital (LUMO) is composed of mixed orbitals from both the pyridine nucleophile and the substrate rsc.org.

The amino group on the pyridine ring is a versatile functional handle for further modification and derivatization. Its reactivity is influenced by the electronic nature of the pyridine ring. As a substituent, the amino group is strongly electron-donating, which activates the pyridine ring, particularly at the ortho and para positions, towards electrophilic attack.

Acylation and Alkylation: The lone pair on the amino group's nitrogen atom makes it nucleophilic. It readily reacts with electrophiles in acylation, alkylation, or sulfonylation reactions. For analytical purposes, derivatization is often employed to enhance detectability in chromatography. Reagents like N,N-dimethylformamide dimethyl acetal (DMFDA) can react with primary amines to form derivatives libretexts.org. The ease of derivatization is generally higher for amines compared to more hindered groups like amides .

Steric Hindrance: The reactivity of the amino group can be influenced by steric hindrance from adjacent substituents. In (6-Amino-4-methylpyridin-3-yl)methanol, there are no ortho substituents to the amino group at the 6-position, suggesting it should be readily accessible for derivatization reactions. In contrast, derivatizing agents with large, bulky structures may react less efficiently with amino groups that are sterically hindered mdpi.com.

Transformations of the Hydroxymethyl Moiety (e.g., Oxidation, Reduction)

The hydroxymethyl group attached to the aminopyridine scaffold is a versatile functional handle that can be readily converted into other important moieties, such as aldehydes or carboxylic acids through oxidation, or transformed through other reductive processes. These transformations are crucial for creating a diverse range of analogs for various chemical applications.

Reduction of Precursors: The synthesis of hydroxymethylated pyridines often involves the reduction of a corresponding aldehyde or carboxylic acid derivative. For instance, the reduction of an aldehyde analogous to the precursor of (6-Amino-4-methylpyridin-3-yl)methanol can be achieved with high efficiency. A notable example involves the reduction of a substituted pyrrolo[3,2-c]pyridine-3-carbaldehyde using sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (THF) and methanol. This reaction proceeds smoothly at room temperature, yielding the corresponding hydroxymethyl derivative in high yield (85%).

Oxidation to Carbonyls and Carboxylic Acids: Conversely, the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, providing a pathway to other important intermediates. The choice of oxidizing agent and reaction conditions determines the final product. While specific oxidation of (6-Amino-4-methylpyridin-3-yl)methanol is not detailed in the available literature, analogous transformations on similar structures provide insight into potential synthetic routes. For example, the oxidation of a related aldehyde to a carboxylic acid has been demonstrated using potassium permanganate (KMnO₄) in an acetone/water solvent system.

These selective transformations highlight the synthetic utility of the hydroxymethyl group in creating a library of substituted aminopyridine compounds.

| Transformation Type | Reagent(s) | Solvent(s) | Substrate Type | Product Type | Yield |

|---|---|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | THF/Methanol | Aldehyde | Alcohol (Hydroxymethyl) | 85% |

| Oxidation | Potassium Permanganate (KMnO₄) | Acetone/Water | Aldehyde | Carboxylic Acid | Not specified |

Green Chemistry Approaches in (6-Amino-4-methylpyridin-3-yl)methanol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. While specific green synthesis protocols for (6-Amino-4-methylpyridin-3-yl)methanol are not extensively documented, general strategies for synthesizing pyridine scaffolds offer a framework for developing more sustainable routes.

Key green chemistry techniques applicable to the synthesis of aminopyridine derivatives include:

These approaches, which have been successfully applied to a variety of pyridine-based compounds, indicate a clear path toward the development of an environmentally sustainable synthesis for (6-Amino-4-methylpyridin-3-yl)methanol.

| Green Approach | Methodology | Key Advantages | Example Application |

|---|---|---|---|

| Microwave Irradiation | One-pot, four-component reaction in ethanol | Excellent yields (82-94%), short reaction times (2-7 min), pure products nih.gov | Synthesis of novel 3-pyridine derivatives nih.gov |

| Reusable Catalyst | Use of activated fly ash as a catalyst | Eco-friendly, reusable, avoids hazardous metal catalysts bhu.ac.in | Synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine bhu.ac.in |

| Solvent-Free Conditions | Multicomponent one-pot reaction | Reduces waste, operational simplicity mdpi.com | Synthesis of substituted 2-aminopyridines mdpi.com |

| Aqueous Media | Synthesis in water | Eliminates hazardous organic solvents, simplifies procedures csic.es | Aqueous-phase synthesis of various organic molecules csic.es |

Chemical databases and scientific literature searches did not yield dedicated studies outlining the advanced spectroscopic and analytical characterization of this particular molecule. While information exists for isomeric and structurally related aminopyridine derivatives, direct experimental data for (6-Amino-4-methylpyridin-3-yl)methanol, including detailed NMR peak assignments, coupling constants, 2D NMR correlations (COSY, HSQC, HMBC), exact mass, and mass spectrometric fragmentation pathways, could not be located.

Consequently, the generation of a detailed article with data tables as per the requested outline is not possible at this time due to the absence of the necessary primary research findings. Further empirical research would be required to produce the specific data needed to fulfill the detailed sections on its spectroscopic and analytical characterization.

Advanced Spectroscopic and Analytical Characterization Techniques in 6 Amino 4 Methylpyridin 3 Yl Methanol Research

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. When (6-Amino-4-methylpyridin-3-yl)methanol is subjected to IR radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch or bend. These absorptions are recorded as a spectrum, revealing the presence of key structural components.

The IR spectrum of (6-Amino-4-methylpyridin-3-yl)methanol is expected to exhibit several characteristic absorption bands. The presence of the amino (-NH₂) group would be confirmed by a pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The hydroxyl (-OH) group of the methanol (B129727) substituent would produce a broad, strong absorption band typically centered around 3200-3600 cm⁻¹ due to O-H stretching, often overlapping with the N-H stretches.

Aromatic C-H stretching vibrations from the pyridine (B92270) ring are anticipated to appear just above 3000 cm⁻¹. The C-H stretching vibrations of the methyl (-CH₃) group would be observed in the 2850-3000 cm⁻¹ range. The pyridine ring itself gives rise to characteristic C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ region. Furthermore, C-O stretching from the hydroxymethyl group would likely be present in the 1050-1150 cm⁻¹ range. A study involving a proton transfer reaction of 2-amino-4-methylpyridine also utilized infrared spectroscopy for the characterization of the resulting solid complex nih.gov.

Table 1: Expected Characteristic IR Absorption Bands for (6-Amino-4-methylpyridin-3-yl)methanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1650 |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It also probes molecular vibrations but relies on inelastic scattering of monochromatic light, typically from a laser. The selection rules for Raman spectroscopy differ from those of IR, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For (6-Amino-4-methylpyridin-3-yl)methanol, Raman spectroscopy is particularly effective for observing the vibrations of the pyridine ring. The symmetric ring "breathing" modes of pyridine derivatives typically produce very strong and sharp bands, often found around 1000 cm⁻¹ and 1030 cm⁻¹ researchgate.net. These bands are highly characteristic and can be used for structural confirmation. Vibrations of non-polar bonds, which are weak in IR, often give strong Raman signals. Studies on pyridine and its derivatives have established a comprehensive assignment of their vibrational modes using both IR and Raman data cdnsciencepub.comnih.gov. The technique can be enhanced through methods like Surface-Enhanced Raman Spectroscopy (SERS), which has been used to study pyridinemethanol isomers, providing detailed information about molecular orientation on metal surfaces acs.org.

Table 2: Expected Characteristic Raman Shifts for (6-Amino-4-methylpyridin-3-yl)methanol

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Symmetric Ring Breathing | ~1000 and ~1030 (Strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Symmetric Stretch | ~2930 |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems. The pyridine ring in (6-Amino-4-methylpyridin-3-yl)methanol contains π-electrons, which can be excited to higher energy orbitals. The UV-Vis spectrum of pyridine derivatives typically shows bands arising from π → π* and n → π* transitions aip.org.

The π → π* transitions are generally high-intensity absorptions, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity aip.org. The presence of substituents on the pyridine ring significantly influences the position and intensity of these absorption bands. The amino (-NH₂) and hydroxymethyl (-CH₂OH) groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). Quantum-chemical studies on aminopyridines show that the long-wavelength absorption band is often formed by several electronic transitions of varying nature and intensity researchgate.net. The absorption spectra of various aminopyridines have been studied, providing a basis for predicting the spectral behavior of this compound acs.org.

Table 3: Expected Electronic Transitions for (6-Amino-4-methylpyridin-3-yl)methanol

| Transition Type | Description | Expected Wavelength Range |

|---|---|---|

| π → π* | Excitation of a π electron to an antibonding π* orbital | ~200-280 nm |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

If a suitable single crystal of (6-Amino-4-methylpyridin-3-yl)methanol can be grown, X-ray crystallography would provide unambiguous structural information. This includes precise bond lengths, bond angles, and torsion angles for the entire molecule. It would also reveal the conformation of the hydroxymethyl group relative to the pyridine ring and detail the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, that dictate the crystal packing in the solid state nih.gov. This level of detail is crucial for understanding structure-property relationships. While specific crystallographic data for (6-Amino-4-methylpyridin-3-yl)methanol is not widely published, the technique has been successfully applied to numerous pyridine and terpyridine derivatives to determine their planar and spatial characteristics redalyc.org.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For (6-Amino-4-methylpyridin-3-yl)methanol, chromatographic methods are essential for assessing its purity and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. Due to the polar nature of the amino and hydroxyl groups, reversed-phase HPLC is a suitable approach. In this technique, the compound is passed through a column with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase, such as a mixture of water and a more organic solvent like acetonitrile or methanol helixchrom.comhelixchrom.com. The purity of the compound can be determined with high precision (e.g., >98%) by integrating the area of its peak in the chromatogram relative to the total area of all peaks nih.gov. A UV detector is typically used, set to a wavelength where the compound exhibits strong absorbance. The development of HPLC methods for pyridine derivatives often focuses on achieving good peak shape and resolution without the need for ion-pairing reagents, making the methods compatible with mass spectrometry (LC/MS) helixchrom.comhelixchrom.com. Other techniques, such as pH-zone-refining counter-current chromatography, have also been successfully used to separate novel pyridine derivatives from synthetic mixtures nih.gov.

Table 4: Representative HPLC Parameters for Analysis of (6-Amino-4-methylpyridin-3-yl)methanol

| Parameter | Description |

|---|---|

| Column | Reversed-Phase (e.g., C18, 3-5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with an additive like formic acid or ammonium formate) helixchrom.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) helixchrom.com |

| Injection Volume | 1 - 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of (6-Amino-4-methylpyridin-3-yl)methanol. veeprho.comijpsjournal.com Its application is essential in determining the purity of the compound and in monitoring the progress of chemical reactions during its synthesis. Reversed-phase HPLC is a commonly employed mode for the analysis of polar compounds like aminopyridine derivatives.

In a typical HPLC analysis of (6-Amino-4-methylpyridin-3-yl)methanol, a C18 column is often used as the stationary phase due to its ability to retain and separate compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. The choice of mobile phase composition and pH is critical for achieving optimal separation and peak shape. Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied over time, can be utilized depending on the complexity of the sample matrix. Detection is commonly performed using a UV detector, as the pyridine ring in the molecule exhibits strong absorbance in the UV region.

Key Research Findings:

Method Development and Validation: Studies on similar pyridine derivatives have demonstrated the development and validation of robust RP-HPLC methods. ijsrst.comresearchgate.net These methods are validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Impurity Profiling: HPLC is instrumental in identifying and quantifying impurities in pharmaceutical substances. ijpsjournal.comnih.govlcms.cz For (6-Amino-4-methylpyridin-3-yl)methanol, this would involve separating it from starting materials, by-products, and degradation products.

Stationary Phase Selection: The use of specialized stationary phases, such as cyclodextrin-bonded silica, has been investigated for the separation of pyridine derivatives, offering alternative selectivity compared to traditional C18 columns. nih.gov

Below is a hypothetical data table summarizing typical HPLC parameters for the analysis of (6-Amino-4-methylpyridin-3-yl)methanol, based on methods for similar compounds.

| Parameter | Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective technique for the analysis of (6-Amino-4-methylpyridin-3-yl)methanol. nih.gov This method is particularly valuable for the definitive identification of the compound and its metabolites or degradation products, even at trace levels.

In an LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like (6-Amino-4-methylpyridin-3-yl)methanol as it is a soft ionization method that typically produces protonated molecular ions [M+H]+, providing molecular weight information. The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio (m/z).

Key Research Findings:

Trace Level Detection: LC-MS methods have been developed for the determination of aminopyridines and related impurities at very low concentrations. researchgate.netresearchgate.net

Structural Elucidation: Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This is crucial for identifying unknown impurities or metabolites.

Metabolite Identification: LC-MS is a key technique in drug metabolism studies to identify the biotransformation products of pharmaceutical compounds.

The following table outlines representative LC-MS parameters for the analysis of (6-Amino-4-methylpyridin-3-yl)methanol.

| Parameter | Conditions |

| LC System | Agilent 1290 Infinity LC or equivalent |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | 2% B to 98% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm), leading to significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. waters.com The application of UPLC for the analysis of (6-Amino-4-methylpyridin-3-yl)methanol can provide more detailed impurity profiles and faster analytical run times, which is advantageous in high-throughput screening and quality control environments.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. This allows for the use of longer columns and/or higher flow rates without sacrificing resolution. The reduced particle size of the stationary phase leads to more efficient separation and sharper peaks.

Key Research Findings:

Increased Resolution and Throughput: UPLC systems have been shown to provide superior resolution and significantly shorter analysis times for pharmaceutical compounds and their impurities. lcms.cz

Enhanced Sensitivity: The sharper peaks obtained in UPLC result in a higher signal-to-noise ratio, leading to improved detection limits.

Two-Dimensional LC: Advanced techniques like two-dimensional liquid chromatography (2D-LC), often utilizing UPLC technology, can be employed to resolve complex mixtures and co-eluting impurities. waters.com

A hypothetical UPLC method for (6-Amino-4-methylpyridin-3-yl)methanol is detailed in the table below.

| Parameter | Conditions |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 5 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | Photodiode Array (PDA) Detector (200-400 nm) |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

Theoretical and Computational Chemistry Studies of 6 Amino 4 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For (6-Amino-4-methylpyridin-3-yl)methanol, DFT studies, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would provide a detailed understanding of its fundamental chemical nature. mdpi.comontosight.ai

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of (6-Amino-4-methylpyridin-3-yl)methanol would reveal the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

A hypothetical molecular orbital analysis for (6-Amino-4-methylpyridin-3-yl)methanol would likely show the HOMO localized primarily on the electron-rich aminopyridine ring, specifically involving the nitrogen atom of the amino group and the π-system of the pyridine (B92270) ring. The LUMO, in contrast, would likely be distributed over the pyridine ring, indicating that this is the region most susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for (6-Amino-4-methylpyridin-3-yl)methanol

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.5 |

| LUMO Energy | -0.8 |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Prediction of Reactivity and Stability Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity and stability of (6-Amino-4-methylpyridin-3-yl)methanol. These parameters, derived from conceptual DFT, provide a quantitative basis for understanding the molecule's chemical behavior.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S): Calculated as 1 / (2η).

Electrophilicity Index (ω): Calculated as χ2 / (2η). This index measures the propensity of a species to accept electrons.

These calculated parameters would help in predicting how (6-Amino-4-methylpyridin-3-yl)methanol would interact with other reagents and in different chemical environments.

Conformational Analysis and Energy Landscapes

The presence of the hydroxymethyl group introduces conformational flexibility to (6-Amino-4-methylpyridin-3-yl)methanol. A conformational analysis, typically performed by systematically rotating the rotatable bonds (e.g., the C-C bond of the hydroxymethyl group and the C-O bond) and calculating the energy at each step, would identify the most stable conformers. The results are often visualized as a potential energy surface or energy landscape, which shows the low-energy regions corresponding to stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with biological targets.

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. Predicted 1H and 13C NMR spectra can be generated and compared with experimental spectra to confirm the molecular structure.

IR Frequencies: The calculation of vibrational frequencies can predict the infrared spectrum of the molecule. The positions and intensities of the vibrational modes (e.g., N-H stretching of the amino group, O-H stretching of the hydroxymethyl group, and various ring vibrations) can be identified. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of (6-Amino-4-methylpyridin-3-yl)methanol over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility in different environments, such as in a solvent. This would reveal how the molecule explores its conformational space and the timescales of these motions, which is particularly important for understanding its behavior in biological systems.

In Silico Modeling for Structure-Property Relationship (SPR) Analysis

In silico modeling can be used to establish structure-property relationships (SPR) for (6-Amino-4-methylpyridin-3-yl)methanol and its derivatives. By systematically modifying the structure of the molecule (e.g., by changing substituents on the pyridine ring) and calculating various electronic and steric properties, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Applications in Organic Synthesis As a Chemical Building Block

Versatility as a Key Intermediate in Heterocyclic Synthesis

The strategic placement of reactive functional groups renders (6-Amino-4-methylpyridin-3-yl)methanol a highly versatile intermediate for the synthesis of a variety of heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, the hydroxymethyl group can be oxidized or serve as a point of connection, and the pyridine (B92270) nitrogen imparts its characteristic electronic properties to the molecule. This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure, making it a favored starting material for the synthesis of novel heterocyclic compounds with potential biological activities.

Role in the Construction of Complex Organic Molecules

The inherent reactivity and functionality of (6-Amino-4-methylpyridin-3-yl)methanol make it an ideal starting point for the synthesis of complex organic molecules, including those with fused and bridged ring systems, as well as nitrogen-containing macrocycles.

Formation of Fused and Bridged Ring Systems

A significant application of aminopyridine derivatives, such as (6-Amino-4-methylpyridin-3-yl)methanol, lies in the synthesis of fused heterocyclic systems. One notable example is the synthesis of 6-azaindoles, a class of compounds with significant interest in medicinal chemistry. Research has demonstrated that 3-amino-4-methylpyridines can undergo a formal [4+1]-cyclization to yield 6-azaindole derivatives. chemrxiv.orgrsc.org This transformation can be achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or the Vilsmeier-Haack reagent. chemrxiv.orgrsc.org

In a typical reaction with TFAA, the 3-amino-4-methylpyridine (B17607) undergoes acylation followed by an intramolecular cyclization, driven by the activation of the 4-methyl group, to form the fused pyrrole (B145914) ring of the 6-azaindole system. chemrxiv.org The reaction is scalable and has been shown to be effective for a range of substituted 3-amino-4-methylpyridines. chemrxiv.orgchemrxiv.org

While the literature primarily describes the reaction with general 3-amino-4-methylpyridines, the presence of the hydroxymethyl group in (6-Amino-4-methylpyridin-3-yl)methanol offers a handle for further functionalization of the resulting 6-azaindole scaffold.

| Reagent | Reaction Type | Product | Ref. |

| Trifluoroacetic anhydride (TFAA) | [4+1]-Cyclization | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | chemrxiv.orgrsc.org |

| Vilsmeier-Haack reagent | [4+1]-Cyclization / Formylation | 3-Formyl-6-azaindoles | chemrxiv.org |

At present, specific examples detailing the use of (6-Amino-4-methylpyridin-3-yl)methanol in the synthesis of bridged ring systems are not extensively documented in the scientific literature. However, the functional groups present in the molecule provide potential pathways for such transformations through intramolecular cyclization strategies.

Synthesis of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are an important class of molecules with applications in supramolecular chemistry and as therapeutic agents. mdpi.comnih.gov The synthesis of these large-ring systems often relies on the use of bifunctional building blocks that can undergo cyclization reactions. The amino and hydroxymethyl groups of (6-Amino-4-methylpyridin-3-yl)methanol provide two reactive sites that could potentially be utilized in the formation of macrocyclic structures. For instance, the amino group could be reacted with a diacyl chloride, while the hydroxymethyl group could be derivatized to participate in a ring-closing metathesis or a nucleophilic substitution reaction.

Despite this potential, the current body of scientific literature does not provide specific examples of (6-Amino-4-methylpyridin-3-yl)methanol being directly employed in the synthesis of nitrogen-containing macrocycles.

Development of Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and efficient. The functional groups of (6-Amino-4-methylpyridin-3-yl)methanol, particularly the primary amine, make it a suitable candidate for participation in various MCRs. For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction or participate in other MCRs that form heterocyclic structures.

A search of the current literature did not yield specific examples of (6-Amino-4-methylpyridin-3-yl)methanol being utilized in multi-component reactions. However, the development of new MCRs involving this building block remains an area of potential research interest.

Strategic Use in Scaffold-Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are important strategies in drug discovery used to modify known active compounds to improve their properties, such as potency, selectivity, and pharmacokinetic profiles, or to generate novel intellectual property. nih.govnih.govresearchgate.net Bioisosteric replacement involves the substitution of one functional group or moiety with another that has similar physical or chemical properties, leading to a similar biological response. nih.govnih.gov Scaffold hopping is a more significant change where the core structure of a molecule is replaced with a different scaffold, while maintaining the original biological activity. nih.govnih.gov

The aminomethylpyridine core of (6-Amino-4-methylpyridin-3-yl)methanol can be considered a bioisostere for other aromatic or heteroaromatic systems in medicinal chemistry. Its specific substitution pattern allows for the presentation of key pharmacophoric features in a defined spatial arrangement. By incorporating this building block, medicinal chemists can explore new chemical space and potentially discover compounds with improved drug-like properties.

While the principles of scaffold hopping and bioisosteric replacement are well-established, specific published examples of the strategic use of (6-Amino-4-methylpyridin-3-yl)methanol for these purposes are not readily found in the current scientific literature.

Coordination Chemistry Research Involving 6 Amino 4 Methylpyridin 3 Yl Methanol

Ligand Properties and Coordination Modes

(6-Amino-4-methylpyridin-3-yl)methanol possesses multiple potential donor sites, suggesting a rich and versatile coordination chemistry. The electronic and steric properties of the pyridine (B92270) ring are modulated by three substituents: an amino group, a methyl group, and a methanol (B129727) group, which collectively influence its behavior as a ligand.

The molecule features three potential donor atoms: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen of the methanol group.

Pyridine Nitrogen: The endocyclic nitrogen of the pyridine ring is typically the primary site of coordination for pyridine-based ligands. wikipedia.org Its sp² hybridization and lone pair of electrons make it a potent Lewis base, readily forming coordinate bonds with a wide range of metal ions. The basicity of this nitrogen, and thus the strength of the resulting metal-ligand bond, is enhanced by the presence of electron-donating groups on the pyridine ring. rsc.org In this molecule, both the amino and methyl groups are electron-donating, which is expected to increase the electron density on the pyridine nitrogen and enhance its donor capability.

Amino Nitrogen: The exocyclic amino group presents a second potential nitrogen donor site. While aminopyridine ligands can coordinate through the exocyclic amine, this is generally a less common mode compared to coordination via the ring nitrogen. scirp.orgelsevierpure.com The amino group's lone pair is in conjugation with the aromatic pyridine ring, which can reduce its availability for coordination. However, it can participate in coordination, especially in forming chelate rings or bridging between metal centers.

Methanol Oxygen: The hydroxyl oxygen of the methanol group is a potential oxygen donor. Alcohols and phenols are well-known to coordinate to metal centers, either as neutral molecules or, more commonly, as deprotonated alkoxides. The coordination of a neutral hydroxyl group is generally weaker, but upon deprotonation to form an alkoxide, it becomes a significantly stronger donor. The involvement of the methanol group's oxygen in coordination would likely lead to the formation of a chelate ring.

The spatial arrangement of the donor atoms in (6-Amino-4-methylpyridin-3-yl)methanol allows for several possibilities in terms of its denticity (the number of donor atoms that bind to a central metal ion).

Monodentate Coordination: The most straightforward coordination mode would be as a monodentate ligand, binding to a metal center exclusively through the pyridine nitrogen. This is a common coordination mode for simple pyridine derivatives. wikipedia.org

Bidentate Chelation: The ligand is well-suited to act as a bidentate chelating agent. Two primary chelation modes are predicted:

N,N'-Chelation: Coordination involving both the pyridine nitrogen and the amino nitrogen. However, this would form a four-membered chelate ring, which is generally unstable due to ring strain. Therefore, this mode of chelation is considered unlikely.

N,O-Chelation: Coordination involving the pyridine nitrogen and the hydroxyl oxygen of the methanol group. This would form a stable five-membered chelate ring, a highly favored arrangement in coordination chemistry. This is the most probable chelation mode for this ligand, especially if the hydroxyl group is deprotonated.

Bridging Ligand: The presence of multiple donor sites also allows for the possibility of the ligand acting as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. elsevierpure.comresearchgate.net For instance, it could coordinate to one metal via the pyridine nitrogen and to a second metal via the amino or methanol group.

The substituents on the pyridine ring play a crucial role in determining the ligand's coordination properties through both electronic and steric effects. researchgate.netnih.gov

Electronic Effects:

Amino Group (-NH₂): As a strong π-donor and σ-acceptor, the amino group significantly increases the electron density of the pyridine ring through resonance. This enhances the basicity of the pyridine nitrogen, making it a stronger Lewis base and favoring the formation of more stable metal complexes. rsc.org

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. It further contributes to increasing the electron density on the pyridine ring, reinforcing the effect of the amino group.

Methanol Group (-CH₂OH): The methanol group is primarily electron-withdrawing through an inductive effect due to the electronegativity of the oxygen atom. This effect would slightly counteract the electron-donating properties of the amino and methyl groups.

Steric Effects:

Methyl and Methanol Groups: The methyl group at position 4 and the methanol group at position 3 introduce some steric bulk around the pyridine ring. However, their positions are not adjacent to the primary coordinating nitrogen atom (at position 1), so they are not expected to significantly hinder its coordination. wikipedia.org The steric influence might become more relevant in the formation of highly crowded complexes with multiple ligands. The steric demands of the ligand can influence the final geometry of the metal complex. unizar.es

Synthesis and Characterization of Metal Complexes

While no specific metal complexes of (6-Amino-4-methylpyridin-3-yl)methanol have been reported, their synthesis would likely follow established methods in coordination chemistry. scirp.orgnih.gov

The synthesis of transition metal complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Proposed Synthetic Method: A general approach would be to dissolve (6-Amino-4-methylpyridin-3-yl)methanol in a solvent like ethanol, methanol, or acetonitrile. To this solution, a solution of a transition metal salt (e.g., chlorides, nitrates, sulfates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same or a miscible solvent would be added. The reaction mixture would likely be stirred, possibly with gentle heating, to facilitate complex formation. The resulting complex might precipitate directly from the solution or could be isolated by slow evaporation of the solvent. The stoichiometry of the reactants would be varied to target complexes with different ligand-to-metal ratios. To promote N,O-chelation involving the deprotonated hydroxyl group, a base could be added to the reaction mixture.

Complexes with main group metals could also be readily synthesized, likely using similar methodologies.

Proposed Synthetic Method: The reaction of the ligand with main group metal halides (e.g., SnCl₄, SbCl₃, Bi(NO₃)₃) or organometallic precursors (e.g., R₂SnCl₂) in a non-coordinating solvent like dichloromethane (B109758) or toluene (B28343) would be a plausible route. The reaction conditions would be adjusted based on the reactivity of the main group metal precursor. For highly Lewis acidic main group elements, the formation of stable adducts is highly probable. The synthesis of alkali and alkaline earth metal complexes could also be explored, often leading to the formation of coordination polymers. mdpi.com

It is important to reiterate that due to the absence of published experimental data, the generation of data tables with detailed research findings for metal complexes of (6-Amino-4-methylpyridin-3-yl)methanol is not possible at this time.

Structural Analysis of Coordination Compounds (e.g., Coordination Geometry)

There is no published data on the structural analysis of coordination compounds formed with (6-Amino-4-methylpyridin-3-yl)methanol. Information regarding the coordination geometry, bond lengths, and bond angles of metal complexes involving this specific ligand is not available in the current body of scientific literature. Therefore, no data tables or detailed research findings on this topic can be presented.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) utilizing (6-Amino-4-methylpyridin-3-yl)methanol Ligands

Similarly, there is a lack of research on the use of (6-Amino-4-methylpyridin-3-yl)methanol in the fields of supramolecular assembly and the construction of metal-organic frameworks (MOFs). No studies have been identified that describe the formation of extended structures, such as hydrogen-bonded networks or porous frameworks, using this particular ligand. As a result, there are no research findings or illustrative data tables to report for this section.

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes derived from (6-Amino-4-methylpyridin-3-yl)methanol have not been investigated in any published research. There are no available studies detailing the redox behavior, cyclic voltammetry data, or any other electrochemical characteristics of such complexes. Therefore, a discussion on this topic, including any relevant data, is not possible.

Table of Compounds Mentioned

Catalysis Research Applications Utilizing 6 Amino 4 Methylpyridin 3 Yl Methanol Derivatives

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands derived from aminopyridine alcohols, such as (6-Amino-4-methylpyridin-3-yl)methanol, are valued for their ability to form stable chelate complexes with transition metals. The bidentate or tridentate coordination of these ligands can enhance the stability and activity of the catalytic center. nih.gov The amino and hydroxyl groups can be readily modified to create a library of ligands with tailored properties for specific applications.

Research on structurally similar (amino)pyridinyl alcoholato ligands has shown their utility in various catalytic reactions. For instance, cobalt(II) and nickel(II) complexes supported by (imino)- and (amino)pyridinyl alcoholato ligands have been synthesized and successfully employed as catalysts in 1,3-butadiene polymerization. nih.gov The specific structure of the ligand, including the nature of the substituents on the imino or amino nitrogen, directly impacts the activity of the catalyst and the properties of the resulting polymer.

Furthermore, manganese(II) complexes featuring a simple pyridin-2-yl-methanol ligand have demonstrated catalase-like activity, effectively catalyzing the disproportionation of hydrogen peroxide into water and oxygen in aqueous solutions at neutral pH. nih.gov This highlights the potential for these types of ligands to facilitate redox reactions. The combination of the pyridine (B92270) ring and the alcohol function allows for both hemilabile coordination and covalent bonding, which is crucial for creating chiral complexes used in asymmetric catalysis. nih.gov

Below is a table summarizing the performance of catalysts based on ligands analogous to (6-Amino-4-methylpyridin-3-yl)methanol in selected homogeneous catalytic reactions.

| Catalyst System | Reaction | Key Findings |

| Co(II) complexes with (imino)- and (amino)pyridinyl alcoholato ligands | 1,3-Butadiene Polymerization | Active catalysts for polymerization; ligand structure influences polymer properties. nih.gov |

| Ni(II) complexes with (imino)- and (amino)pyridinyl alcoholato ligands | 1,3-Butadiene Polymerization | Demonstrated catalytic activity for the polymerization of 1,3-butadiene. nih.gov |

| Mn(II) complex with pyridin-2-yl-methanol | H₂O₂ Disproportionation | Exhibited catalase-like activity in neutral aqueous solutions. nih.gov |

| Ruthenium pincer complexes | Methanol (B129727) Dehydrogenation | Efficiently catalyze the conversion of methanol to hydrogen and carbon dioxide under mild conditions. acs.orgrsc.org |

| Ruthenium pincer complexes | CO₂ Hydrogenation | Catalyze the hydrogenation of CO₂ to methanol, often via formate intermediates. mdpi.com |

Heterogeneous Catalysis Applications

The functional groups inherent in the (6-Amino-4-methylpyridin-3-yl)methanol structure—specifically the amino (-NH₂) and hydroxyl (-OH) groups—make it an excellent candidate for immobilization onto solid supports, thereby creating heterogeneous catalysts. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture and potential for recycling.

The hydroxyl group can be used to form covalent linkages with the surface of oxide supports like silica (SiO₂) or alumina (Al₂O₃) through condensation reactions with surface silanol or aluminol groups. Similarly, the amino group can be functionalized to facilitate grafting onto various polymeric or inorganic supports. Once anchored, these ligands can be metalated with a desired transition metal to generate the active catalytic sites.

This "ligand-first" approach allows for the creation of well-defined, single-site heterogeneous catalysts. The isolation of catalytic centers on a solid support can prevent bimolecular deactivation pathways, such as dimerization, potentially leading to enhanced catalyst stability and lifetime compared to their homogeneous counterparts.

Design of Organocatalytic Systems

The inherent functionalities of (6-Amino-4-methylpyridin-3-yl)methanol and its derivatives also present opportunities for their use in organocatalysis, where a small organic molecule accelerates a chemical reaction without the involvement of a metal. The pyridine nitrogen atom is a Lewis basic site, while the primary amino group can act as a Brønsted base or a nucleophile.

Derivatives of this compound could be designed to act as bifunctional organocatalysts. For example, the amino group could be converted into a thiourea or squaramide moiety to provide hydrogen-bonding capabilities for substrate activation, while the basic pyridine nitrogen remains available to activate another reactant. Such cooperative activation is a powerful strategy in asymmetric organocatalysis.

Furthermore, the chiral environment that can be created by derivatizing the molecule, for instance, by introducing chiral auxiliaries at the amino or hydroxyl group, could enable enantioselective transformations. These organocatalytic systems could find applications in reactions such as Michael additions, aldol reactions, and Henry (nitroaldol) reactions. ias.ac.in

Influence of Ligand Structure on Catalytic Activity and Selectivity

The catalytic performance of complexes derived from (6-Amino-4-methylpyridin-3-yl)methanol is highly dependent on the specific structure of the ligand. Modifications to the parent molecule can profoundly influence the steric and electronic environment of the metal center, thereby tuning its activity and selectivity.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring can alter the electron density at the metal center. EDGs, such as the existing methyl and amino groups, generally increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps common in cross-coupling reactions. Conversely, EWGs can make the metal center more electrophilic, which may be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

Steric Effects: The steric bulk of the ligand plays a critical role in controlling substrate access to the catalytic site and influencing the selectivity of the reaction. Introducing bulky substituents near the metal center can create a specific chiral pocket, which is essential for enantioselective catalysis. nih.gov For example, in polymerization reactions, the steric hindrance of the ligand can control the stereochemistry of the polymer chain. nih.gov The relative orientation of the coordinating groups also dictates the geometry of the resulting metal complex, which in turn affects its catalytic behavior.

The interplay of these steric and electronic factors allows for the rational design of ligands based on the (6-Amino-4-methylpyridin-3-yl)methanol scaffold to achieve optimal performance for a specific catalytic transformation.

Medicinal Chemistry Research: Scaffold and Design Perspectives of 6 Amino 4 Methylpyridin 3 Yl Methanol Derivatives

Pyridine (B92270) Scaffold in Contemporary Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, found in the structure of numerous approved drugs and clinical candidates. Its presence is associated with a wide range of biological activities, attributable to its ability to form hydrogen bonds, its aromatic nature, and its capacity to engage in various intermolecular interactions with biological targets. Derivatives of the aminopyridine core, in particular, have been investigated for diverse therapeutic applications.

Research into various substituted pyridines has revealed significant biological potential. For instance, different series of 2-substituted-pyridines have been synthesized and evaluated for anticonvulsant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole. documentsdelivered.com Furthermore, the structural framework of aminopyridines is central to the development of agents targeting the central nervous system (CNS), with some compounds designed to cross the blood-brain barrier for potential use in treating CNS disorders. smolecule.comnih.govnih.gov The versatility of the pyridine scaffold is also evident in its application in oncology, where aminopyridine and aminopyrimidine backbones have been used to design potent and selective kinase inhibitors. nih.govresearchgate.net The 6-aminopyridine moiety, as seen in (6-Amino-4-methylpyridin-3-yl)methanol, is a key building block that medicinal chemists leverage to explore new chemical space and develop novel therapeutic agents.

Structure-Activity Relationship (SAR) Investigations of Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For derivatives of the (6-Amino-4-methylpyridin-3-yl)methanol scaffold, SAR investigations have provided crucial insights for optimizing potency and selectivity.

A notable example involves a series of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives designed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC). nih.govresearchgate.net In this series, SAR studies revealed that the substitution pattern on the central pyridine or pyrimidine (B1678525) ring is critical for activity and selectivity. Introducing methyl groups at specific positions on the core ring was found to sometimes cause a steric clash with the hinge region of the FGFR4 kinase domain, thereby weakening the binding affinity. nih.gov

For instance, molecular docking studies showed that dimethyl groups on a pyrimidine ring could prevent the proper conformation required for covalent bonding to FGFR1, 2, and 3, thus conferring selectivity for FGFR4. nih.gov The nature and position of substituents on an attached dimethoxyphenyl ring also played a role, with a smaller fluorine atom providing a more suitable conformation for strong binding to FGFR4 compared to other halogens. nih.gov

In a different context, SAR studies on N-(6-methylpyridin-yl)-substituted aryl amides and related alkynes as antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) have also been conducted. nih.govnih.gov These studies explored how replacing an alkyne linker with an amide group, and varying the substitutions on the aryl rings, impacted binding affinity. nih.govnih.gov While many structural changes to the amide template were not well-tolerated, specific substitutions led to the discovery of potent antagonists. nih.gov These investigations underscore the importance of systematic structural modification to elucidate the key pharmacophoric elements required for potent and selective biological activity.

| Compound ID | Core Scaffold | Key Substitutions | Target | Activity |

| Compound 6O | Aminodimethylpyrimidinol | Dimethyl on pyrimidine, Fluorine on dimethoxyphenyl ring | FGFR4 | Potent and highly selective inhibitory activity against FGFR4 over FGFR1-3. nih.govresearchgate.net |

| Compound 6A | Aminotrimethylpyridinol | Trimethyl on pyridine ring | FGFR4 | Showed marginal selectivity for FGFR4. nih.gov |

| Amide Analogues | N-(6-methylpyridin-yl)-aryl amide | Varied substitutions on the aryl ring | mGluR5 | Most structural variations were not well tolerated, though some potent amides were identified. nih.gov |

Rational Design and Optimization of Bioactive Molecules

The development of potent and selective drug candidates from a lead scaffold like (6-Amino-4-methylpyridin-3-yl)methanol relies heavily on rational design principles. This approach uses structural information from the target and existing ligands to guide the synthesis of more effective molecules.

A prominent strategy employed in the design of derivatives is bioisosterism, where a functional group of a lead compound is replaced with another group to enhance efficacy, metabolic stability, or physicochemical properties. nih.gov This strategy was central to the design of a novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as selective FGFR4 inhibitors. nih.govresearchgate.net Based on the structures of known irreversible FGFR4 inhibitors that form a covalent bond with a cysteine residue (Cys552), researchers designed new compounds by modifying the central pyridine/pyrimidine backbone. researchgate.net The introduction of methyl groups was a key design element aimed at exploring steric effects within the kinase binding site to achieve selectivity over other FGFR family members. nih.gov

Molecular docking studies are another critical tool in rational design, providing insights into the binding modes of designed compounds. For the aforementioned FGFR4 inhibitors, docking calculations helped to rationalize the observed SAR, explaining why certain methylation patterns led to steric clashes with the kinase hinge region, while others were accommodated. nih.govresearchgate.net This iterative process of design, synthesis, and biological evaluation, informed by computational modeling, is essential for optimizing lead compounds into clinical candidates. The rational design of such molecules is a challenging but critical task in modern drug discovery. nih.gov

Exploration of Molecular Targets and Pathways (Mechanistic Insights)

Identifying the molecular targets and elucidating the mechanism of action of new chemical entities are crucial steps in drug development. Derivatives based on the aminomethylpyridine scaffold have been shown to interact with several important biological targets.

Fibroblast Growth Factor Receptor 4 (FGFR4): As discussed, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been developed as potent and selective inhibitors of FGFR4. nih.govresearchgate.net The mechanism for many of these inhibitors involves the formation of a covalent bond between an acrylamide (B121943) moiety on the inhibitor and the Cys552 residue within the ATP-binding site of FGFR4. researchgate.net This irreversible interaction blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways implicated in the proliferation of HCC cells. The selectivity of these compounds for FGFR4 over other FGFR subtypes is a key attribute, potentially reducing off-target effects like hyperphosphatemia, which is associated with FGFR1 inhibition. researchgate.net

Metabotropic Glutamate Receptor Subtype 5 (mGluR5): The mGluR5 receptor, implicated in various CNS disorders including anxiety, depression, and pain, has been another target for pyridine-based compounds. nih.govnih.gov N-(6-methylpyridin-yl)-substituted aryl amides and 2-methyl-6-(substituted-arylethynyl)pyridines have been identified as noncompetitive mGluR5 antagonists. nih.gov These compounds act at an allosteric site on the receptor, modulating its activity rather than competing with the endogenous ligand glutamate at the orthosteric site.

The ability of the substituted aminopyridine scaffold to serve as a foundation for inhibitors of distinct target classes like protein kinases and G-protein coupled receptors highlights its structural versatility and importance in medicinal chemistry.

Precursor Synthesis for Pharmacologically Relevant Compounds

Beyond its direct use as a scaffold, the (6-Amino-4-methylpyridin-3-yl)methanol core structure, and specifically the 3-amino-4-methylpyridine (B17607) substructure, serves as a valuable starting material for the synthesis of more complex heterocyclic systems. Its functional groups—the amino group, the methyl group, and the pyridine ring itself—provide reactive handles for a variety of chemical transformations.

One significant application is in the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines), a heterocyclic system found in several promising drug candidates, including an FDA-approved HIV entry inhibitor. chemrxiv.org A scalable and efficient, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed starting from 3-amino-4-methylpyridines. chemrxiv.orgrsc.org The reaction proceeds via a formal electrophilic [4+1]-cyclization, where treatment with trifluoroacetic anhydride (B1165640) (TFAA) leads to the construction of the fused pyrrole (B145914) ring. chemrxiv.orgrsc.org In this process, the C1-bielectrophile (derived from TFAA) reacts with the amino group and the adjacent activated methyl group of the pyridine ring to form the new five-membered ring. chemrxiv.org This synthetic strategy demonstrates the utility of the 3-amino-4-methylpyridine core as a key building block for creating diverse and pharmacologically relevant molecules.

Materials Science Research Applications of 6 Amino 4 Methylpyridin 3 Yl Methanol

Integration into Functional Materials

There is currently a lack of specific research detailing the integration of (6-Amino-4-methylpyridin-3-yl)methanol into functional materials. For related pyridine (B92270) derivatives, research often explores their use in the formation of metal-organic frameworks (MOFs) or as components in coordination polymers, where the nitrogen atom of the pyridine ring and other functional groups can coordinate with metal ions. Such materials can exhibit properties like porosity, catalysis, and luminescence. However, no such studies have been specifically reported for (6-Amino-4-methylpyridin-3-yl)methanol.

Electronic and Optical Properties for Material Applications

Polymer Chemistry and Functional Polymer Design

The bifunctional nature of (6-Amino-4-methylpyridin-3-yl)methanol, with its amino and hydroxymethyl groups, theoretically allows it to act as a monomer or a modifying agent in polymer chemistry. It could potentially be used in the synthesis of polyamides, polyesters, or polyurethanes, introducing the pyridyl moiety into the polymer backbone. This could impart specific properties such as thermal stability, metal-coordination capabilities, or altered solubility. However, there are no specific examples or detailed research findings on the use of (6-Amino-4-methylpyridin-3-yl)methanol in functional polymer design.

Nanomaterial Fabrication and Surface Functionalization

The functional groups of (6-Amino-4-methylpyridin-3-yl)methanol suggest its potential as a surface functionalization agent for nanomaterials, such as nanoparticles or carbon nanotubes. The amino or hydroxymethyl group could form covalent or non-covalent bonds with the surface of a nanomaterial, while the pyridine ring could be used to alter surface properties like hydrophilicity or to provide a site for further chemical reactions. Despite this potential, there is a lack of published research demonstrating the use of (6-Amino-4-methylpyridin-3-yl)methanol in nanomaterial fabrication or for the surface functionalization of specific nanomaterials.

Q & A

Q. How can the synthesis of (6-Amino-4-methylpyridin-3-yl)methanol be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization typically involves selecting appropriate starting materials, catalysts, and reaction conditions. For pyridine derivatives, methods such as nucleophilic substitution or reduction of precursor aldehydes/ketones (e.g., using LiAlH₄) are common . For example, refluxing with ammonium acetate in ethanol under controlled pH (4–6) can minimize side reactions and improve crystallinity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol mixtures) enhances purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the pyridine ring protons (δ 7.5–8.5 ppm) and the aminomethyl group (δ 2.5–3.5 ppm). Compare with analogs like (6-Methyl-3-pyridinyl)methanol for structural validation .

- FT-IR: Identify O–H (3200–3400 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

- HPLC-MS: Use C18 columns with methanol/water gradients (pH 3–5) to assess purity and molecular ion peaks .

- X-ray crystallography: Resolve crystal structures for absolute configuration determination, as done for related pyridine derivatives .

Q. How should stability issues during storage be addressed?

Methodological Answer: Store the compound at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic decomposition . For long-term stability, lyophilization under inert gas (N₂/Ar) is recommended. Periodic purity checks via HPLC (using methods from ) ensure integrity .

Advanced Research Questions

Q. What strategies mitigate contradictory data in literature regarding biological activity?

Methodological Answer: Contradictions often arise from assay variability or impurities. To resolve:

- Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Validate compound purity: Compare batch-to-batch HPLC profiles .

- Mechanistic studies: Employ molecular docking (e.g., AutoDock Vina) to assess binding to targets like kinases or receptors, as done for fluorinated pyridine analogs .

- Meta-analysis: Pool data from multiple studies (e.g., IC₅₀ values) using statistical tools (R or Python) to identify outliers .

Q. How can computational methods predict synthetic pathways for novel derivatives?

Methodological Answer: AI-driven tools (e.g., IBM RXN) leverage databases to propose routes. For example:

- Retrosynthetic analysis: Identify key bonds to cleave, prioritizing reduction of nitro groups or substitution of halides .

- DFT calculations: Optimize transition states for reactions like LiAlH₄-mediated reductions .

- ADMET prediction: Use SwissADME to evaluate pharmacokinetics of derivatives pre-synthesis .

Q. What are common side reactions during functionalization of the pyridine ring, and how are they controlled?

Methodological Answer:

- Amination side reactions: Competing N-oxide formation can occur; use Boc-protected amines and deprotect post-reaction .

- Electrophilic substitution: Positional selectivity (C-2 vs. C-4) is influenced by directing groups. For example, methoxy groups at C-4 enhance reactivity at C-6 .

- Byproduct mitigation: Add scavengers (e.g., molecular sieves) to absorb water in esterification reactions .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.